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molecular formula C11H13BrN2O2 B8334690 2-acetamido-N-benzyl-2-bromoacetamide

2-acetamido-N-benzyl-2-bromoacetamide

Cat. No. B8334690
M. Wt: 285.14 g/mol
InChI Key: NGBWVSSPZVFOFX-UHFFFAOYSA-N
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Patent
US05378729

Procedure details

A solution of 2-acetamido-2-ethoxy-N-benzylacetamide (2.00 g, 8 mmol) in dry CH2Cl2 (200 mL) was stirred at room temperature as a solution of BBr3 (8.8 mL, 8.8 mmol, 1.0M in CH2Cl2) was introduced by means of a syringe under a nitrogen atmosphere. A white mist formed and after it disappeared, the N2 line was removed and the reaction sealed. The resulting yellow solution was stirred (3.5 h) and then concentrated in vacuo to give yellow crystals of α-acetamido-2-bromo-N-benzyl acetamido which was stored under vacuum overnight.
Name
2-acetamido-2-ethoxy-N-benzylacetamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](OCC)[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2].B(Br)(Br)[Br:20]>C(Cl)Cl>[C:1]([NH:4][CH:5]([Br:20])[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
2-acetamido-2-ethoxy-N-benzylacetamide
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)OCC
Name
Quantity
8.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred (3.5 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced by means of a syringe under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
A white mist formed
CUSTOM
Type
CUSTOM
Details
the N2 line was removed
CUSTOM
Type
CUSTOM
Details
the reaction sealed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give yellow crystals of α-acetamido-2-bromo-N-benzyl acetamido which
CUSTOM
Type
CUSTOM
Details
was stored under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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